ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate
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Overview
Description
Ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by its chromenone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit enzymes, block receptors, or interfere with cellular processes . The specific interaction of “ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate” with its targets would likely result in changes to cellular function or signaling.
Biochemical Pathways
For instance, some indole derivatives have been found to inhibit enzymes involved in the synthesis of essential cellular components, block receptors involved in signal transduction, or interfere with the replication of viruses . The downstream effects of these interactions can include changes to cellular function, cell death, or the inhibition of viral replication.
Pharmacokinetics
For instance, some indole derivatives have been found to be rapidly absorbed and distributed throughout the body, while others are metabolized by enzymes in the liver and excreted in the urine . The specific ADME properties of this compound would likely impact its bioavailability and overall effectiveness.
Result of Action
Similar compounds have been found to have a variety of effects, including the inhibition of enzyme activity, the blocking of receptors, and the interference with cellular processes . These effects can result in changes to cellular function, cell death, or the inhibition of viral replication.
Action Environment
The action of “this compound” can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms. For instance, the activity of some indole derivatives has been found to be influenced by the pH of the environment, with optimal activity observed at specific pH values . Additionally, the presence of other compounds can influence the activity of the compound, either by competing for the same targets or by interacting with the compound itself.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromenone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxychromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of inflammatory and oxidative stress-related diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate
- Ethyl 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate
- Ethyl 3-(4-nitrophenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate
Uniqueness
Ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
ethyl [3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-24-20(22)26-15-9-10-16-17(11-15)25-12(2)18(19(16)21)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLWFMUCNWPHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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